molecular formula C7H13NO4S B13261212 Methyl 2-sulfamoylcyclopentane-1-carboxylate

Methyl 2-sulfamoylcyclopentane-1-carboxylate

Cat. No.: B13261212
M. Wt: 207.25 g/mol
InChI Key: NXBBJNFVACTNFH-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylcyclopentane-1-carboxylate is an organic compound with the molecular formula C7H13NO4S. It is a derivative of cyclopentane, featuring a sulfamoyl group and a carboxylate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-sulfamoylcyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a solid base catalyst such as KF/Al2O3. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-sulfamoylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-sulfamoylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-sulfamoylcyclopentane-1-carboxylate is unique due to the presence of both a sulfamoyl group and a carboxylate ester, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-sulfamoylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3,(H2,8,10,11)

InChI Key

NXBBJNFVACTNFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)N

Origin of Product

United States

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